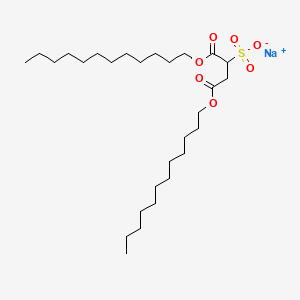
ethyl 4-(1H-indol-5-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1H-indol-5-yl)benzoate is a chemical compound that features an indole moiety attached to a benzoate ester. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1H-indol-5-yl)benzoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with a carbonyl compound, followed by cyclization. For this compound, the starting materials would include ethyl 4-formylbenzoate and phenylhydrazine. The reaction is usually carried out under acidic conditions, such as using methanesulfonic acid in methanol, and requires heating to promote cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(1H-indol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Ethyl 4-(1H-indol-5-yl)methanol.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1H-indol-5-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-(1H-indol-5-yl)benzoate involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways. For example, they can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: An oxidized derivative of indole with various biological activities.
Uniqueness
Ethyl 4-(1H-indol-5-yl)benzoate is unique due to its specific ester and indole functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic chemistry and drug development .
Eigenschaften
CAS-Nummer |
1037364-92-3 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
ethyl 4-(1H-indol-5-yl)benzoate |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)13-5-3-12(4-6-13)14-7-8-16-15(11-14)9-10-18-16/h3-11,18H,2H2,1H3 |
InChI-Schlüssel |
HEZZNWVRXPWVHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)



![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)


![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)




